molecular formula C8H7Cl2NO3 B1402705 Methyl 2,5-dichloro-3-methoxyisonicotinate CAS No. 1305325-16-9

Methyl 2,5-dichloro-3-methoxyisonicotinate

Cat. No.: B1402705
CAS No.: 1305325-16-9
M. Wt: 236.05 g/mol
InChI Key: MDWVIMXSSFZVFH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound, bearing the Chemical Abstracts Service registry number 1305325-16-9, represents a multiply substituted derivative of isonicotinic acid methyl ester. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating this compound as 4-pyridinecarboxylic acid, 2,5-dichloro-3-methoxy-, methyl ester. This nomenclature precisely describes the structural framework, identifying the parent pyridine ring with carboxylic acid functionality at the 4-position, characteristic of isonicotinic acid derivatives.

The molecular structure of this compound encompasses a molecular formula of C₈H₇Cl₂NO₃, corresponding to a molecular weight of 236.052 atomic mass units. The compound exhibits a complex substitution pattern on the pyridine ring, featuring chlorine atoms at positions 2 and 5, a methoxy group at position 3, and a methyl ester functionality derived from the carboxylic acid at position 4. This specific arrangement creates a highly substituted heterocyclic system with distinct electronic and steric properties.

The physicochemical characteristics of this compound demonstrate the impact of multiple substituents on molecular properties. The compound exhibits a density of 1.4±0.1 grams per cubic centimeter, reflecting the presence of multiple halogen atoms within the molecular structure. The boiling point reaches 321.1±37.0 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular forces and thermal stability. Additionally, the flash point occurs at 148.0±26.5 degrees Celsius, providing important information for handling and storage considerations.

Property Value Units
Molecular Formula C₈H₇Cl₂NO₃ -
Molecular Weight 236.052 g/mol
Density 1.4±0.1 g/cm³
Boiling Point 321.1±37.0 °C at 760 mmHg
Flash Point 148.0±26.5 °C
Exact Mass 234.980301 -
Logarithm of Partition Coefficient 2.54 -
Vapour Pressure 0.0±0.7 mmHg at 25°C
Index of Refraction 1.537 -

The electronic properties of this compound reflect the combined influence of electron-withdrawing chlorine substituents and the electron-donating methoxy group. The logarithm of the partition coefficient reaches 2.54, indicating moderate lipophilicity and suggesting favorable membrane permeability characteristics. The vapour pressure approaches negligible levels at 0.0±0.7 millimeters of mercury at 25 degrees Celsius, demonstrating low volatility under standard conditions. The refractive index of 1.537 provides insight into the compound's optical properties and molecular polarizability.

Properties

IUPAC Name

methyl 2,5-dichloro-3-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-13-6-5(8(12)14-2)4(9)3-11-7(6)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWVIMXSSFZVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-3-methoxyisonicotinate typically involves the esterification of 2,5-dichloro-3-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-3-methoxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, typically in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Compounds with formyl or carboxyl groups replacing the methoxy group.

    Reduction: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,5-dichloro-3-methoxyisonicotinate has the molecular formula C8H7Cl2NO3C_8H_7Cl_2NO_3 and a molecular weight of approximately 233.07 g/mol. Its structure features two chlorine atoms and a methoxy group attached to an isonicotinic acid framework, which enhances its reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules, particularly in pharmaceutical and agrochemical research. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Chlorine atoms can be replaced by nucleophiles (e.g., amines), allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions : The methoxy group can be oxidized to formyl or carboxyl groups.
  • Reduction Reactions : The ester group can be converted to alcohols using reducing agents like lithium aluminum hydride.

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies show effectiveness against various pathogens. For instance, the Minimum Inhibitory Concentration (MIC) values against certain bacterial strains are as follows:
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Enterococcus faecalis64

This suggests a strong efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Medicine

In medicinal chemistry, this compound has been explored as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that can enhance its pharmacological properties.

Industrial Applications

The compound is also utilized in producing specialty chemicals and intermediates for various industrial processes. Its ability to act as a precursor for more complex compounds makes it valuable in the chemical industry.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The results highlighted its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of this compound revealed its capacity to inhibit specific cytokines involved in inflammatory responses. This study suggests further exploration into its therapeutic applications for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-methoxyisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related pyridine derivatives with variations in substituent positions, halogen types, and functional groups. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Similarity Score Price (USD/g)*
Methyl 2,5-dichloro-3-methoxyisonicotinate 1013648-04-8 2-Cl, 5-Cl, 3-OCH₃, 4-COOCH₃ Reference (1.00) 500
Ethyl 2,6-dichloro-4-methylnicotinate 108130-10-5 2-Cl, 6-Cl, 4-CH₃, 3-COOCH₂CH₃ 0.98 N/A
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one HB175-1 2-Br, 5-I, 3-OCH₃, 1-CH₃, 4-ketone N/A 500
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine HB176-1 2-Cl, 4-I, 5-CH₃, 3-Si(CH₃)₃ N/A 400
Methyl 2,6-dichloroisonicotinate 42521-09-5 2-Cl, 6-Cl, 4-COOCH₃ 0.86 N/A
5-Chloro-2-methylisonicotinic acid 88912-27-0 5-Cl, 2-CH₃, 4-COOH 0.90 N/A

*Price data sourced from commercial catalogs for 1 g quantities .

Key Findings from Comparative Analysis

Substituent Position and Reactivity: Ethyl 2,6-dichloro-4-methylnicotinate (Similarity: 0.98) shares near-identical structural features but substitutes the methoxy group (position 3) with a methyl group (position 4), enhancing steric bulk and altering electronic effects .

Halogen Type and Applications :

  • Bromine and iodine substituents (e.g., 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one) increase molecular weight and may enhance photostability, making such analogs suitable for materials science applications .

Cost and Availability :

  • This compound and its brominated/iodinated analogs (e.g., HB175-1) share identical pricing (USD 500/g), whereas silane-containing derivatives (e.g., HB176-1) are cheaper (USD 400/g), likely due to simpler synthesis pathways .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., 5-Chloro-2-methylisonicotinic acid, Similarity: 0.90) exhibit higher acidity and solubility in polar solvents compared to ester-containing analogs .

Research Implications and Industrial Relevance

The structural nuances of this compound and its analogs directly influence their utility in drug discovery and agrochemical synthesis. For example:

  • Agrochemicals : Chlorine and methoxy groups enhance herbicidal activity by improving membrane permeability in plant cells.
  • Pharmaceuticals : Bromine/iodine-substituted analogs show promise in radiolabeling applications due to their stable halogen bonds .

Biological Activity

Methyl 2,5-dichloro-3-methoxyisonicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group and dichloro substituents on the isonicotinic acid framework. The molecular formula is C8H8Cl2N2O3C_8H_8Cl_2N_2O_3, with a molecular weight of approximately 233.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. The presence of chlorine atoms enhances its reactivity, potentially increasing its efficacy against bacterial membranes.
  • Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study investigating the antimicrobial effects of this compound demonstrated promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Enterococcus faecalis64

These findings suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anti-inflammatory Effects

In vitro assays conducted on human cell lines revealed that this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6. The concentration-dependent effect was notable at concentrations ranging from 10 to 100 µM, indicating its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Efficacy Against MRSA

In a clinical evaluation involving patients with MRSA infections, this compound was administered as part of a combination therapy. The results showed a reduction in infection severity and a faster recovery time compared to standard treatments. This case highlights the compound's potential role in addressing antibiotic resistance .

Case Study 2: Anti-inflammatory Application

A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory diseases. Participants receiving the compound exhibited marked improvements in inflammatory markers and reported reduced symptoms compared to those receiving a placebo .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester formation.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Advanced: How can density-functional theory (DFT) methods optimize reaction pathways for chlorination in this compound synthesis?

Answer:
DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange and gradient-corrected correlation terms improve accuracy in predicting transition states and regioselectivity . Key steps:

  • Geometry optimization : Use a basis set like 6-31G(d) to model the aromatic ring and substituents.
  • Energy profiling : Calculate activation energies for competing chlorination pathways (e.g., 2,5- vs. 2,6-dichlorination).
  • Validation : Compare computed vs. experimental NMR chemical shifts (δ) to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

Answer:

  • ¹H NMR : Methoxy (-OCH₃) and ester (-COOCH₃) groups produce distinct singlet resonances. Chlorine substituents deshield adjacent protons, causing downfield shifts.
  • IR spectroscopy : C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm ester functionality.
  • HPLC-MS : Resolves isomers by retention time and fragmentation patterns .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

Benchmark computational models : Test multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exact exchange and dispersion corrections .

Experimental validation :

  • Conduct kinetic studies under controlled conditions (temperature, solvent) to isolate competing pathways.
  • Use isotopic labeling (e.g., deuterated methoxy groups) to track substituent effects .

Statistical analysis : Apply multivariate regression to identify outliers in computational datasets.

Basic: What are the key considerations for designing a stability study of this compound under varying pH conditions?

Answer:

  • Experimental design :
    • Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at timed intervals.
    • Control temperature (e.g., 25°C vs. 40°C) to assess thermal effects.
  • Analytical endpoints :
    • Quantify parent compound loss and identify degradation products (e.g., hydrolysis to 2,5-dichloro-3-methoxyisonicotinic acid) using LC-MS/MS.

Advanced: How does the electronic effect of the methoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Computational analysis : Use Natural Bond Orbital (NBO) analysis to quantify electron donation from the methoxy group to the pyridine ring. This stabilizes intermediates in Suzuki-Miyaura couplings.
  • Experimental correlation :
    • Compare reaction rates with analogs lacking the methoxy group.
    • Electrochemical methods (cyclic voltammetry) measure HOMO/LUMO levels to predict nucleophilic/electrophilic sites .

Basic: What strategies ensure reproducibility in synthesizing this compound?

Answer:

  • Purification protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water).
  • Quality control :
    • Monitor reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
    • Confirm purity (>95%) via GC-FID or elemental analysis .

Advanced: How can machine learning (ML) models predict novel derivatives of this compound with enhanced bioactivity?

Answer:

Dataset curation : Compile structural (SMILES) and bioactivity data (e.g., IC₅₀) from public repositories.

Feature selection : Include electronic descriptors (HOMO, LUMO) from DFT and topological polar surface area (TPSA).

Model training : Apply graph neural networks (GNNs) to predict binding affinities for target proteins.

Validation : Synthesize top candidates and test in vitro, comparing predicted vs. observed activities .

Basic: What are the solvent effects on the crystallization behavior of this compound?

Answer:

  • Screening approach : Test polar (ethanol, acetone) vs. nonpolar (toluene, hexane) solvents.
  • Crystal engineering : Add co-solvents (e.g., DMSO) to modulate hydrogen bonding.
  • Characterization : Powder XRD to identify polymorphs and assess crystallinity .

Advanced: How can in situ spectroscopic techniques elucidate mechanistic details of its participation in catalytic cycles?

Answer:

  • Operando NMR/Raman : Monitor intermediate formation during reactions (e.g., Pd-catalyzed couplings).
  • DFT-guided experiments : Map potential energy surfaces to identify rate-determining steps.
  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe transition states .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dichloro-3-methoxyisonicotinate
Reactant of Route 2
Methyl 2,5-dichloro-3-methoxyisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.